
Tetrakis(butyrato)dirhodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(butyrato)dirhodium is a coordination compound consisting of two rhodium atoms bridged by four butyrate ligands. This compound is known for its distinctive green color and is used in various catalytic applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrakis(butyrato)dirhodium can be synthesized through the reaction of rhodium(II) acetate with butyric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the exchange of acetate ligands with butyrate ligands. The resulting compound is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity rhodium(II) acetate and butyric acid, with careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Tetrakis(butyrato)dirhodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhodium.
Reduction: It can be reduced to lower oxidation states, often involving the cleavage of butyrate ligands.
Substitution: The butyrate ligands can be substituted with other carboxylate ligands or different donor ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are typically used.
Substitution: Ligand exchange reactions often involve carboxylic acids or other donor molecules under reflux conditions.
Major Products:
Oxidation: Higher oxidation state rhodium complexes.
Reduction: Lower oxidation state rhodium complexes.
Substitution: New dirhodium complexes with different ligands.
Scientific Research Applications
Tetrakis(butyrato)dirhodium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including cyclopropanation and C-H activation reactions.
Biology: The compound has been studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in industrial processes that require selective catalysis, such as the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tetrakis(butyrato)dirhodium involves its ability to coordinate with various substrates through its rhodium centers. The compound can facilitate the transfer of carbenes and nitrenes, making it an effective catalyst for group transfer reactions. Its interaction with biological molecules, such as DNA and proteins, can lead to the inhibition of cellular processes, which is the basis for its potential anticancer activity .
Comparison with Similar Compounds
Dirhodium tetrakis(acetate): Similar structure but with acetate ligands instead of butyrate.
Dirhodium tetrakis(propionate): Similar structure but with propionate ligands.
Dirhodium tetrakis(methoxyacetate): Similar structure but with methoxyacetate ligands.
Uniqueness: Tetrakis(butyrato)dirhodium is unique due to the specific electronic and steric effects imparted by the butyrate ligands. These effects influence its reactivity and selectivity in catalytic applications, making it distinct from other dirhodium tetracarboxylates .
Properties
CAS No. |
56281-34-6 |
|---|---|
Molecular Formula |
C16H28O8Rh2 |
Molecular Weight |
554.20 g/mol |
IUPAC Name |
butanoate;rhodium(2+) |
InChI |
InChI=1S/4C4H8O2.2Rh/c4*1-2-3-4(5)6;;/h4*2-3H2,1H3,(H,5,6);;/q;;;;2*+2/p-4 |
InChI Key |
AWYNFHDXKZCSIU-UHFFFAOYSA-J |
Canonical SMILES |
CCCC(=O)[O-].CCCC(=O)[O-].CCCC(=O)[O-].CCCC(=O)[O-].[Rh+2].[Rh+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


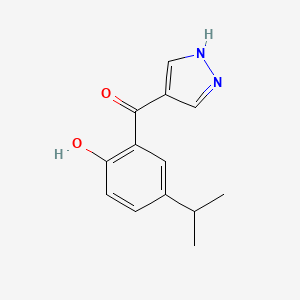
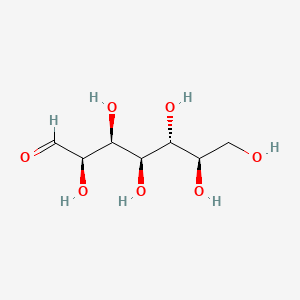
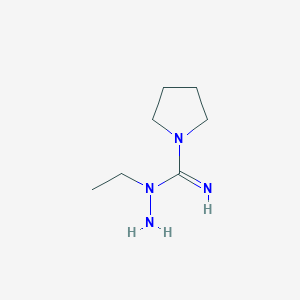
![2-(Aminomethyl)-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12876183.png)
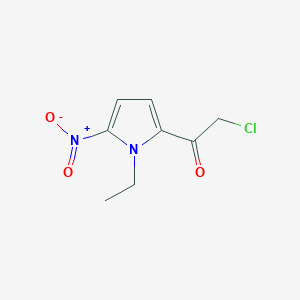
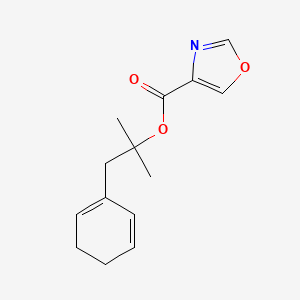
![2-Bromo-6-nitrobenzo[d]oxazole](/img/structure/B12876196.png)
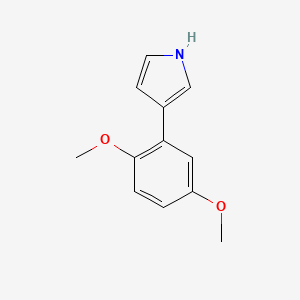
![2-(Carboxymethyl)benzo[d]oxazole-5-acetonitrile](/img/structure/B12876217.png)
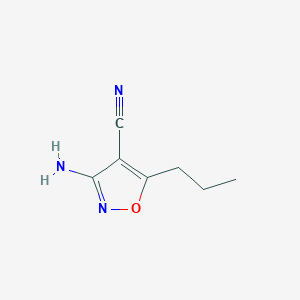
![[(5-Bromo-7-chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12876224.png)
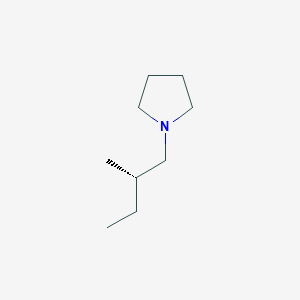
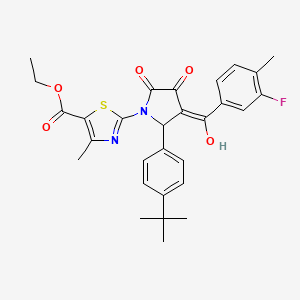
![[1,1'-Biphenyl]-3-yldicyclohexylphosphine](/img/structure/B12876239.png)
